molecular formula C9H19NO2S B14320462 2-(Diethylamino)ethyl 3-sulfanylpropanoate CAS No. 105892-89-5

2-(Diethylamino)ethyl 3-sulfanylpropanoate

Cat. No.: B14320462
CAS No.: 105892-89-5
M. Wt: 205.32 g/mol
InChI Key: IDTODNLUHDIZRL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-sulfanylpropanoate is an organic compound that features both an amine and a thiol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-sulfanylpropanoate can be achieved through several methods. One common approach involves the reaction of 2-(diethylamino)ethanethiol with ethyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanethiol: Similar structure but lacks the ester group.

    Ethyl 3-sulfanylpropanoate: Similar structure but lacks the amine group.

    2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group instead of a thiol group.

Uniqueness

2-(Diethylamino)ethyl 3-sulfanylpropanoate is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to biological studies .

Properties

CAS No.

105892-89-5

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-sulfanylpropanoate

InChI

InChI=1S/C9H19NO2S/c1-3-10(4-2)6-7-12-9(11)5-8-13/h13H,3-8H2,1-2H3

InChI Key

IDTODNLUHDIZRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)CCS

Origin of Product

United States

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